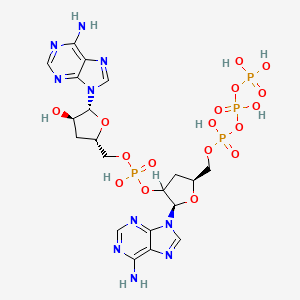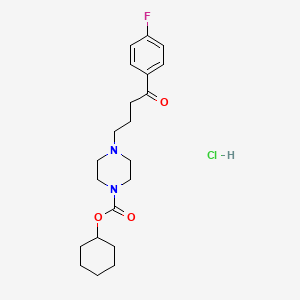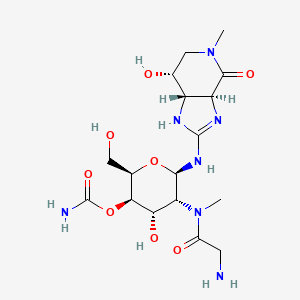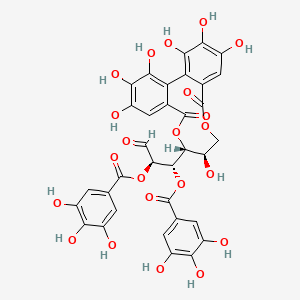
Tellimagradin I
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tellimagradin I is a natural product found in Quercus suber and Rosa rugosa with data available.
Aplicaciones Científicas De Investigación
Bioimaging Applications
Bioimaging is a significant area of research where Tellimagradin I has found applications, particularly in enhancing the understanding of cellular and molecular mechanisms. Advanced imaging techniques such as LA-ICP-MS (Laser Ablation Inductively Coupled Plasma Mass Spectrometry) are used for the quantification of trace elements within tissue sections. These techniques are crucial in brain and cancer research, drug development, and environmental science, helping in the study of bioaccumulation and bioavailability of substances including potentially Tellimagradin I (Becker et al., 2014).
Inhibition of Cell Differentiation
Tellimagradin I has been studied for its effects on cell differentiation. One study focused on its impact on the chemically induced differentiation of human leukemia K562 cells. The research found that Tellimagradin I could inhibit erythroid and megakaryocytic differentiation, affecting hemoglobin synthesis, acetylcholinesterase, glycophorin A, and the expression of CD61 protein, a megakaryocytic marker. This suggests that compounds like Tellimagradin I could influence hematopoiesis processes and the efficacy of certain anti-tumor drugs (Yi et al., 2004).
Ellagitannin Biosynthesis
Research into the biosynthesis of ellagitannins has shown that Tellimagradin I plays a role in this process. An enzyme from the leaves of Tellima grandiflora was found to catalyze the oxidation of tellimagrandin II to a dimeric derivative, illustrating the enzymatic pathways involved in the natural production of ellagitannins and their derivatives like Tellimagradin I (Niemetz & Gross, 2003).
Enhancement of Gap Junctional Communication
Tellimagrandin I has been observed to enhance gap junctional communication (GJIC) in HeLa cells, a human cervical carcinoma cell line. Dysfunctional GJIC is associated with carcinogenesis, and the restoration of functional GJIC by Tellimagrandin I, along with an increase in Cx43 gene expression, suggests potential anti-tumor effects. This enhancement of GJIC was accompanied by a decrease in cell proliferation and anchorage-independent growth, suggesting a complex mechanism of action (Yi et al., 2006).
Propiedades
Número CAS |
79786-08-6 |
|---|---|
Nombre del producto |
Tellimagradin I |
Fórmula molecular |
C34H26O22 |
Peso molecular |
786.6 g/mol |
Nombre IUPAC |
[(1S,2R)-1-[(10R,11R)-3,4,5,11,17,18,19-heptahydroxy-8,14-dioxo-9,13-dioxatricyclo[13.4.0.02,7]nonadeca-1(19),2,4,6,15,17-hexaen-10-yl]-3-oxo-1-(3,4,5-trihydroxybenzoyl)oxypropan-2-yl] 3,4,5-trihydroxybenzoate |
InChI |
InChI=1S/C34H26O22/c35-7-20(54-31(49)9-1-13(36)23(43)14(37)2-9)30(56-32(50)10-3-15(38)24(44)16(39)4-10)29-19(42)8-53-33(51)11-5-17(40)25(45)27(47)21(11)22-12(34(52)55-29)6-18(41)26(46)28(22)48/h1-7,19-20,29-30,36-48H,8H2/t19-,20+,29-,30-/m1/s1 |
Clave InChI |
XUZYVFYOPRXTRB-GBJTXXJHSA-N |
SMILES isomérico |
C1[C@H]([C@@H](OC(=O)C2=CC(=C(C(=C2C3=C(C(=C(C=C3C(=O)O1)O)O)O)O)O)O)[C@@H]([C@H](C=O)OC(=O)C4=CC(=C(C(=C4)O)O)O)OC(=O)C5=CC(=C(C(=C5)O)O)O)O |
SMILES |
C1C(C(OC(=O)C2=CC(=C(C(=C2C3=C(C(=C(C=C3C(=O)O1)O)O)O)O)O)O)C(C(C=O)OC(=O)C4=CC(=C(C(=C4)O)O)O)OC(=O)C5=CC(=C(C(=C5)O)O)O)O |
SMILES canónico |
C1C(C(OC(=O)C2=CC(=C(C(=C2C3=C(C(=C(C=C3C(=O)O1)O)O)O)O)O)O)C(C(C=O)OC(=O)C4=CC(=C(C(=C4)O)O)O)OC(=O)C5=CC(=C(C(=C5)O)O)O)O |
Otros números CAS |
79786-08-6 |
Sinónimos |
tellimagradin I tellimagrandin I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



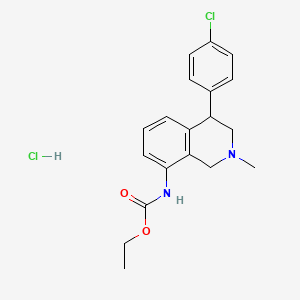
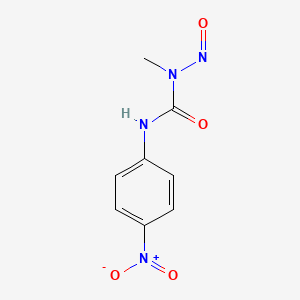
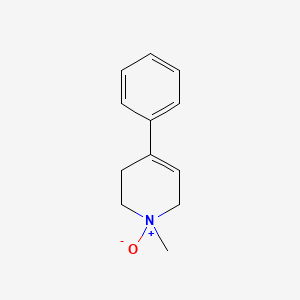
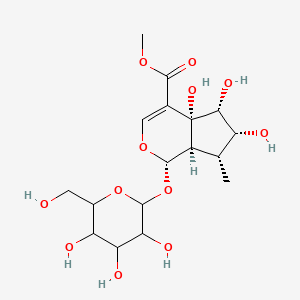
![4-[(4-Carboxy-2,6-dimethoxyphenoxy)methyl]-5-methyl-2-furancarboxylic acid](/img/structure/B1212446.png)
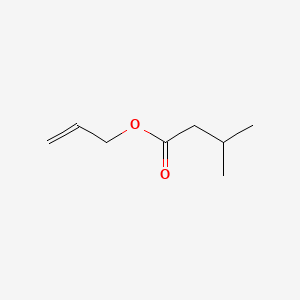
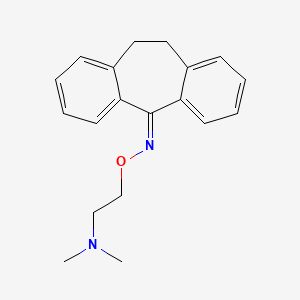
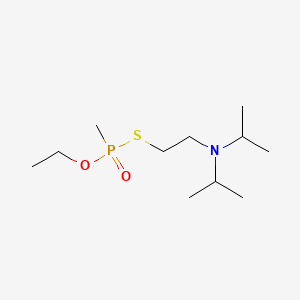
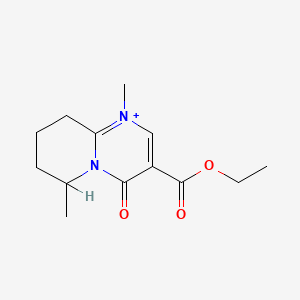
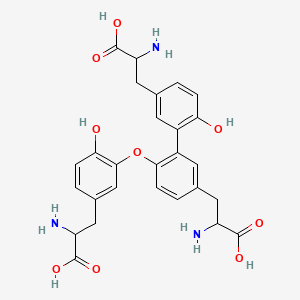
![[(2S,3S,5R)-2-(chloromethyl)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl] (4-nitrophenyl) hydrogen phosphate](/img/structure/B1212457.png)
